REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.N1CCCCC1.[N+:21]([CH2:24][CH3:25])([O-:23])=[O:22]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]=[C:24]([N+:21]([O-:23])=[O:22])[CH3:25])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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82 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)C=O
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
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Name
|
nitroethane
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
|
TEMPERATURE
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Details
|
at reflux for 2 hours
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Duration
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2 h
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=CC1)C=C(C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |